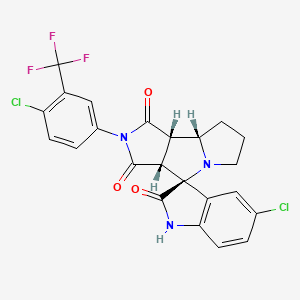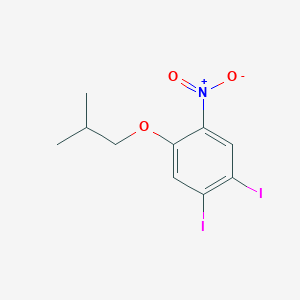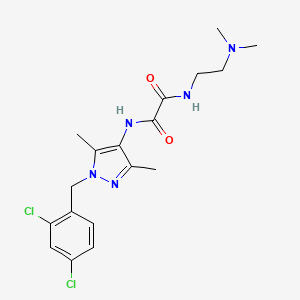![molecular formula C10H6N2OS B12631385 5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
5H-thieno[3,2-c][1,8]naphthyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thieno[3,2-c][1,8]naphthyridin-4-one can be achieved through various methods. One notable approach involves a single-step continuous flow method that utilizes intramolecular photochemical cyclization. This method provides access to complex heterocycles in two steps from commercially available starting materials, offering good yields and greater atom efficiency compared to traditional batch reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the continuous flow method mentioned above could be adapted for large-scale production due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5H-thieno[3,2-c][1,8]naphthyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
5H-thieno[3,2-c][1,8]naphthyridin-4-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5H-thieno[3,2-c][1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to the modulation of biological processes. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5H-thieno[3,2-c][1,8]naphthyridin-4-one include thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of thieno and naphthyridine moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for designing new molecules with tailored properties .
Propriétés
Formule moléculaire |
C10H6N2OS |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
5H-thieno[3,2-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-7-3-5-14-8(7)6-2-1-4-11-9(6)12-10/h1-5H,(H,11,12,13) |
Clé InChI |
IJYXPNAXRVDKHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=O)C3=C2SC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methanone](/img/structure/B12631333.png)


![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)



![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)


